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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

Cat. No.: B126901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butyl-
2-methylaniline (CAS No: 72072-16-3), a compound of interest in medicinal chemistry,

particularly in the development of antagonists for multidrug resistance (MDR) proteins.[1][2]

The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance

spectroscopic characteristics, offering a foundational dataset for its identification and

characterization.

Mass Spectrometry (MS)
Mass spectrometry of 4-Butyl-2-methylaniline provides key information about its molecular

weight and fragmentation pattern, aiding in the confirmation of its molecular formula, C₁₁H₁₇N.

[3][4]
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Property Value Source

Molecular Formula C₁₁H₁₇N PubChem[3]

Molecular Weight 163.26 g/mol PubChem[3]

Major Peaks (m/z)

Base Peak 120 PubChem[3]

Molecular Ion (M+) 163 PubChem[3]

Other Significant Peak 121 PubChem[3]

Fragmentation Pattern:

The fragmentation of 4-Butyl-2-methylaniline is consistent with the structure of an alkyl-

substituted aniline. The molecular ion peak (M+) is observed at m/z 163, confirming the

molecular weight of the compound. The base peak at m/z 120 likely results from the benzylic

cleavage and loss of a propyl radical (CH₂CH₂CH₃), a common fragmentation pathway for

butyl-substituted aromatic compounds. The peak at m/z 121 could be attributed to the

subsequent rearrangement or fragmentation of the ion.

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in 4-Butyl-2-
methylaniline. The spectrum will prominently feature absorptions corresponding to the N-H

bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions of the

molecule. While a complete experimental spectrum with peak assignments is not publicly

available, the expected characteristic absorption bands are listed below based on typical

values for similar aromatic amines.

Predicted IR Data:
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Wavenumber (cm⁻¹) Vibration Functional Group

3450-3300 N-H Stretch Primary Amine

3100-3000 C-H Stretch Aromatic

2960-2850 C-H Stretch Aliphatic (Butyl & Methyl)

1620-1580 C=C Stretch Aromatic Ring

1520-1480 C=C Stretch Aromatic Ring

850-800 C-H Bend (out-of-plane) 1,2,4-trisubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon and hydrogen framework of 4-Butyl-2-methylaniline. Although experimental NMR data

for this specific compound is not readily available in public databases, a predicted ¹H and ¹³C

NMR chemical shift table is provided below based on structure-based prediction software and

analysis of similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.9 d 1H Ar-H

~6.8 dd 1H Ar-H

~6.6 d 1H Ar-H

~3.6 (broad s) s 2H -NH₂

~2.5 t 2H Ar-CH₂-

~2.1 s 3H Ar-CH₃

~1.6 m 2H -CH₂-CH₂-CH₃

~1.4 m 2H -CH₂-CH₃

~0.9 t 3H -CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
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Chemical Shift (ppm) Assignment

~143 Ar-C-NH₂

~138 Ar-C-butyl

~130 Ar-C-methyl

~128 Ar-CH

~127 Ar-CH

~115 Ar-CH

~35 Ar-CH₂-

~33 -CH₂-CH₂-CH₃

~22 -CH₂-CH₃

~17 Ar-CH₃

~14 -CH₃

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 4-Butyl-2-methylaniline (5-

10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H

NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a spectral width of

0-220 ppm is typically used with proton decoupling to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy: A small amount of liquid 4-Butyl-2-methylaniline is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be
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deposited on a single salt plate, and the solvent allowed to evaporate. The spectrum is

recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400

cm⁻¹. The background spectrum of the salt plates (or air) is subtracted from the sample

spectrum.

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with

an electron ionization (EI) source. A dilute solution of 4-Butyl-2-methylaniline in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via

a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam

(typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based

on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of an

organic compound like 4-Butyl-2-methylaniline.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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